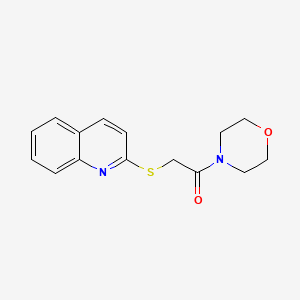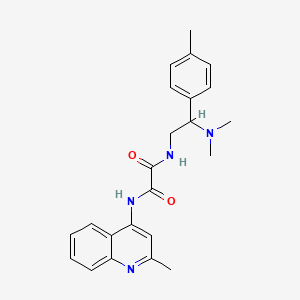
N1-(2-(dimethylamino)-2-(p-tolyl)ethyl)-N2-(2-methylquinolin-4-yl)oxalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N1-(2-(dimethylamino)-2-(p-tolyl)ethyl)-N2-(2-methylquinolin-4-yl)oxalamide, also known as DMXAA, is a synthetic small molecule that has shown potential in cancer treatment. DMXAA was first synthesized in the 1990s and has since been the subject of numerous scientific studies.
Wirkmechanismus
N1-(2-(dimethylamino)-2-(p-tolyl)ethyl)-N2-(2-methylquinolin-4-yl)oxalamide works by activating the immune system to attack cancer cells. It does this by binding to a protein called STING (Stimulator of Interferon Genes), which triggers the production of interferons and other immune system molecules. These molecules then activate immune cells, such as T cells and natural killer cells, to attack cancer cells. This compound has also been shown to inhibit the growth of blood vessels that supply tumors, which can lead to tumor cell death.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to induce the production of cytokines and chemokines, which are molecules that regulate immune cell activity. This compound has also been shown to increase the levels of reactive oxygen species (ROS) in cancer cells, which can lead to cell death. In addition, this compound has been shown to inhibit the activity of enzymes that are involved in tumor cell survival and growth.
Vorteile Und Einschränkungen Für Laborexperimente
N1-(2-(dimethylamino)-2-(p-tolyl)ethyl)-N2-(2-methylquinolin-4-yl)oxalamide has several advantages for lab experiments. It is a small molecule that can be easily synthesized and purified. It has also been well-characterized in terms of its chemical and physical properties. However, this compound has some limitations for lab experiments. It has been shown to be unstable in aqueous solutions and can degrade over time. This compound also has low solubility in water, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for N1-(2-(dimethylamino)-2-(p-tolyl)ethyl)-N2-(2-methylquinolin-4-yl)oxalamide research. One area of interest is the development of this compound analogs that have improved stability and solubility. Another area of interest is the identification of biomarkers that can predict which patients will respond to this compound treatment. In addition, there is ongoing research into the use of this compound in combination with other cancer treatments, such as immunotherapy and targeted therapy. Finally, there is interest in exploring the potential use of this compound in the treatment of other diseases, such as viral infections and inflammatory diseases.
Conclusion:
In conclusion, this compound is a synthetic small molecule that has shown potential in cancer treatment. It works by activating the immune system to attack cancer cells and inhibiting the growth of blood vessels that supply tumors. This compound has been extensively studied for its anti-tumor activity and has shown promise in various cancer models. There are several future directions for this compound research, including the development of this compound analogs and the identification of biomarkers that can predict patient response.
Synthesemethoden
N1-(2-(dimethylamino)-2-(p-tolyl)ethyl)-N2-(2-methylquinolin-4-yl)oxalamide can be synthesized using a multi-step process that involves the reaction of 2-methylquinoline-4-carboxylic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with N,N-dimethylethylenediamine and p-toluidine to form this compound. The synthesis method has been well-documented in scientific literature and has been optimized for large-scale production.
Wissenschaftliche Forschungsanwendungen
N1-(2-(dimethylamino)-2-(p-tolyl)ethyl)-N2-(2-methylquinolin-4-yl)oxalamide has been extensively studied for its potential use in cancer treatment. It has been shown to have anti-tumor activity in various cancer models, including lung, colon, breast, and melanoma. This compound has also been shown to enhance the effectiveness of chemotherapy and radiation therapy. In addition to its anti-tumor activity, this compound has been studied for its potential use in the treatment of viral infections and inflammatory diseases.
Eigenschaften
IUPAC Name |
N-[2-(dimethylamino)-2-(4-methylphenyl)ethyl]-N'-(2-methylquinolin-4-yl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O2/c1-15-9-11-17(12-10-15)21(27(3)4)14-24-22(28)23(29)26-20-13-16(2)25-19-8-6-5-7-18(19)20/h5-13,21H,14H2,1-4H3,(H,24,28)(H,25,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRVSFTKLCNYVET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(CNC(=O)C(=O)NC2=CC(=NC3=CC=CC=C32)C)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-amino-1-(3-methylbutyl)-N-propyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2516442.png)
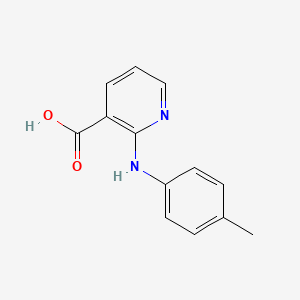


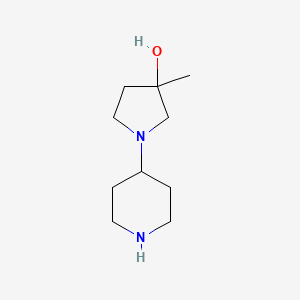
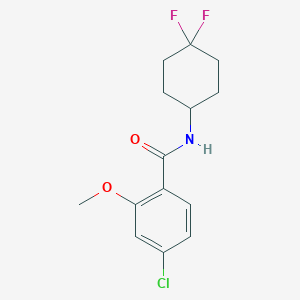
![N-(1-(1-(4-fluorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)cyclopropanecarboxamide](/img/structure/B2516452.png)
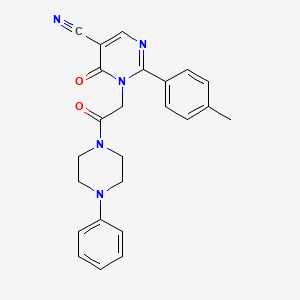
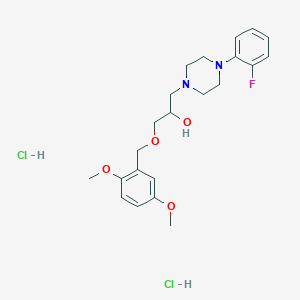
![(1R,2S,5S)-3-Phenylmethoxycarbonyl-3-azabicyclo[3.1.0]hexane-2-carboxylic acid](/img/structure/B2516456.png)
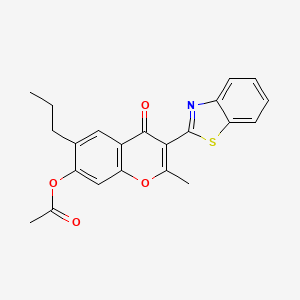
![1,5-Dimethyl-1h-pyrrolo[2,3-c]pyridin-7(6h)-one](/img/structure/B2516461.png)
![1-(4-{[3-(Azepan-1-ylcarbonyl)-7-methyl-1,8-naphthyridin-4-yl]amino}phenyl)ethanone](/img/structure/B2516462.png)
